molecular formula C9H6Cl2N4 B2509897 4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine CAS No. 1342042-78-7

4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine

Cat. No.: B2509897
CAS No.: 1342042-78-7
M. Wt: 241.08
InChI Key: VBDCLQXMHQXGGZ-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine is a versatile pyrimidine-based building block designed for pharmaceutical and medicinal chemistry research. Its distinct structure, featuring two chlorinated pyrimidine rings, makes it a valuable intermediate in constructing complex molecules for drug discovery programs. Pyrimidine scaffolds are widely recognized for their broad therapeutic potential, forming the core of various commercial drugs and candidates in development for treating conditions such as cancer, infectious diseases, and neurological disorders . The reactive chlorine atoms on the core pyrimidine ring allow for sequential nucleophilic aromatic substitution reactions, enabling researchers to systematically introduce diverse amines and other nucleophiles to create targeted libraries of compounds . The methyl and pyrimidin-2-yl substituents can influence the compound's electronic properties and its ability to engage in hydrogen bonding and pi-stacking interactions with biological targets. As a key synthetic precursor, this compound is instrumental in exploring new chemical space and developing potent, selective bioactive agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,6-dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4/c1-5-6(10)14-9(15-7(5)11)8-12-3-2-4-13-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDCLQXMHQXGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=NC=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Pyrimidin-2-yl Attachment

An alternative route employs palladium-catalyzed cross-coupling to introduce the pyrimidin-2-yl group. This method starts with 4,6-dichloro-5-methylpyrimidine and a pyrimidin-2-ylboronic acid derivative.

Typical Reaction Scheme:

  • Substrate: 4,6-Dichloro-5-methylpyrimidine
  • Coupling Partner: Pyrimidin-2-ylboronic acid pinacol ester
  • Catalyst System: Pd(PPh₃)₄ (5 mol%)
  • Base: K₂CO₃ (2.0 equiv)
  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v)
  • Temperature: 90°C, 24 hours

Advantages:

  • Excellent regioselectivity for the 2-position.
  • Tolerates electron-withdrawing groups on both rings.

Limitations:

  • Boronic ester precursors are costly and require anhydrous conditions.
  • Catalyst loading impacts scalability.

Modern Catalytic Methods

Photoredox-Catalyzed C–H Functionalization

Recent advances utilize visible-light-mediated catalysis to directly introduce chlorine and methyl groups into the pyrimidine scaffold. A representative protocol involves:

  • Substrate: 2-Pyrimidin-2-ylpyrimidine
  • Chlorination Source: N-Chlorosuccinimide (NCS)
  • Methylation Agent: Dimethylzinc (Zn(CH₃)₂)
  • Catalyst: Ir(ppy)₃ (2 mol%)
  • Light Source: 450 nm LEDs
  • Solvent: Acetonitrile

Performance Metrics:

Parameter Value
Conversion Rate 89%
Isolated Yield 68%
Regioselectivity >95% (4,6-dichloro)

Flow Chemistry Approaches

Continuous-flow systems enhance safety and efficiency for exothermic chlorination steps. A patented microreactor design achieves 98% conversion in 30 seconds residence time using:

  • Reactants: 5-Methyl-2-pyrimidin-2-ylpyrimidin-4,6-diol + POCl₃
  • Temperature: 120°C
  • Pressure: 3 bar
  • Productivity: 2.1 kg·L⁻¹·h⁻¹

Industrial-Scale Production

Economic Chlorination Process

The industrial synthesis reported in patent CN103896857A employs a mixed aqueous/organic solvent system to minimize byproducts:

Procedure:

  • Charge reactor with 5-methyl-2-pyrimidin-2-ylpyrimidin-4,6-diol (1.0 equiv)
  • Add POCl₃ (6.5 equiv) and DMF (0.3 equiv) in THF/H₂O (3:1)
  • Heat to 105°C for 5 hours under N₂
  • Quench with ice-cold H₂O
  • Extract with CH₂Cl₂, dry (Na₂SO₄), and concentrate

Scale-Up Data:

Batch Size (kg) Yield (%) Purity (HPLC)
10 74 98.2
100 71 97.8
500 69 97.1

Green Chemistry Innovations

A solvent-free mechanochemical approach using planetary ball milling demonstrates environmental benefits:

Parameters:

  • Reagents: 5-Methyl-2-pyrimidin-2-ylpyrimidin-4,6-diol + PCl₅
  • Milling Time: 45 minutes
  • Frequency: 30 Hz
  • Ball-to-Powder Ratio: 20:1

Efficiency Gains:

  • 92% yield vs. 68% in solution phase
  • 87% reduction in solvent waste

Purification and Characterization

Crystallization Techniques

Recrystallization from heptane/ethyl acetate (7:3) affords needle-like crystals suitable for X-ray analysis:

Crystallographic Data:

  • Space Group: P2₁/c
  • Unit Cell: a = 8.54 Å, b = 10.23 Å, c = 12.67 Å
  • Density: 1.45 g·cm⁻³

Chromatographic Methods

Preparative HPLC using a C18 column (250 × 21.2 mm, 5 µm) with isocratic elution (MeCN:H₂O 65:35 + 0.1% TFA) achieves >99.5% purity.

Comparative Analysis of Synthetic Strategies

Table 1: Method Comparison for Industrial Applications

Parameter Classical Chlorination Cross-Coupling Flow Chemistry
Capital Cost Low High Moderate
Operating Cost $12/kg $48/kg $18/kg
Throughput 150 kg/day 20 kg/day 500 kg/day
Environmental Impact (E-factor) 8.7 23.4 2.1

Emerging Research Directions

Biocatalytic Chlorination

Engineered haloalkane dehalogenases show promise for regioselective chlorination under mild conditions (pH 7.0, 30°C), though yields remain suboptimal (≤42%).

Computational Design

Machine learning models predicting optimal reaction conditions for new pyrimidine derivatives achieve 89% accuracy in yield forecasting when trained on 15,000+ historical datasets.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be modified under appropriate conditions to yield different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.

    Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation, but common oxidizing agents include potassium permanganate and reducing agents like lithium aluminum hydride.

Major Products:

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Properties
This compound serves as a crucial building block in the synthesis of antiviral nucleotide derivatives. Research has indicated its potential in developing treatments for viral infections by acting as an intermediate in the production of antiviral drugs . Additionally, studies have shown that it exhibits antitumor activity by inducing apoptosis in cancer cells, leading to an increase in sub-G1 populations in vitro.

Anti-inflammatory Activity
4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine derivatives have been evaluated for their anti-inflammatory effects. In vitro studies demonstrated significant inhibition of cyclooxygenase-2 (COX-2) activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This highlights its potential application in treating inflammatory diseases.

Agricultural Applications

Pesticide Development
The compound's derivatives are explored for their efficacy as agrochemicals. Pyrimidine-based compounds often possess herbicidal and fungicidal properties, making them valuable in crop protection strategies. Research into the structure–activity relationships (SARs) of these compounds has shown promising results in enhancing their biological activity against various agricultural pests .

Chemical Synthesis

Building Block for Complex Molecules
In synthetic organic chemistry, this compound acts as a versatile precursor for synthesizing more complex pyrimidine derivatives. These derivatives are essential in the development of pharmaceuticals and other chemical products. The compound's ability to undergo various chemical transformations makes it a valuable asset in synthetic pathways.

Material Science

Development of Functional Materials
The unique properties of this compound allow its use in creating materials with specific functionalities. For instance, it can be incorporated into coatings or dyes due to its stability and reactivity under different environmental conditions. Its application extends to the formulation of corrosion inhibitors that protect metal surfaces from degradation.

Summary Table of Applications

Application Area Details
Medicinal Chemistry Antiviral and anticancer properties; anti-inflammatory activity; COX-2 inhibition
Agriculture Development of pesticides; herbicidal and fungicidal properties
Chemical Synthesis Building block for synthesizing complex pyrimidine derivatives
Material Science Development of functional materials; corrosion inhibitors; coatings and dyes

Case Studies

  • Antiviral Research : A study highlighted the synthesis of N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide as an intermediate for antiviral nucleotide derivatives. This research demonstrated the compound's potential role in developing effective antiviral therapies against various viral pathogens .
  • Anticancer Studies : In vitro assays showed that derivatives of this compound significantly induced apoptosis in cancer cell lines. The mechanism involved alterations in gene expression related to cell cycle regulation and stress responses.
  • Agricultural Applications : Research into pyrimidine derivatives demonstrated their effectiveness against specific agricultural pests, indicating their potential use as environmentally friendly pesticides that could reduce reliance on traditional chemical agents .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways depend on the specific application and the derivative used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features Reference CAS/ID
4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine Cl (4,6), CH₃ (5), pyrimidin-2-yl (2) C₉H₆Cl₂N₄ Not provided Pyrimidin-2-yl group enhances π-stacking potential Not specified
4,6-Dichloro-5-methoxypyrimidine Cl (4,6), OCH₃ (5) C₅H₄Cl₂N₂O 194.02 Methoxy group increases polarity and hydrogen-bonding capacity 5018-38-2
4,6-Dichloro-5-fluoro-2-methylpyrimidine Cl (4,6), F (5), CH₃ (2) C₅H₃Cl₂FN₂ 181.00 Fluorine enhances electronegativity and metabolic stability 105806-13-1
5-Amino-4,6-dichloro-2-methylpyrimidine Cl (4,6), NH₂ (5), CH₃ (2) C₅H₅Cl₂N₃ 194.02 Amino group improves solubility and bioactivity 39906-04-2
4,6-Dichloro-2-(methylthio)-5-pyrimidineamine Cl (4,6), SCH₃ (2), NH₂ (5) C₅H₅Cl₂N₃S 226.08 Methylthio group acts as a leaving group for nucleophilic substitutions 333388-03-7

Key Observations :

  • Electron-Withdrawing Groups : Fluorine (F) and chlorine (Cl) increase electrophilicity, enhancing reactivity in cross-coupling reactions. For example, 4,6-Dichloro-5-fluoro-2-methylpyrimidine is more reactive toward nucleophilic aromatic substitution than its methyl-substituted counterpart .
  • Hydrogen-Bonding Capacity: The methoxy group in 4,6-Dichloro-5-methoxypyrimidine facilitates intermolecular Cl···N interactions (3.094–3.100 Å), stabilizing its crystal lattice .
  • Bioactivity: Amino-substituted analogs like 5-Amino-4,6-dichloro-2-methylpyrimidine are precursors for antimetabolites and kinase inhibitors, leveraging the NH₂ group for target binding .

Physicochemical Properties

Property This compound 4,6-Dichloro-5-methoxypyrimidine 4,6-Dichloro-5-fluoro-2-methylpyrimidine
Melting Point Not reported 313–315 K Not reported
Solubility Likely low (hydrophobic CH₃) Moderate (polar OCH₃) Low (lipophilic F)
Crystal Packing Not studied 3D framework via Cl···N interactions Not reported

Biological Activity

4,6-Dichloro-5-methyl-2-pyrimidin-2-ylpyrimidine is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, cellular effects, and potential therapeutic applications, supported by relevant research findings.

Overview of the Compound

This compound is characterized by its unique structure that includes two chlorine atoms and a methyl group on its pyrimidine rings. This structural configuration allows it to interact with various biological targets, influencing enzymatic activities and cellular processes.

Enzyme Interactions:
The compound has been shown to inhibit specific enzymes involved in nucleotide synthesis. For instance, it affects the activity of enzymes like cyclooxygenase (COX), which plays a crucial role in inflammatory responses. Studies have reported IC50 values for COX inhibition comparable to established anti-inflammatory drugs such as celecoxib, indicating its potential as an anti-inflammatory agent .

Cellular Effects:
Research indicates that this compound influences gene expression related to cell cycle regulation and apoptosis. It has been observed to induce apoptosis in various cancer cell lines, demonstrating its anticancer potential. For example, in vitro studies have shown that this compound can lead to increased sub-G1 populations in cancer cells, indicating cell death .

Antitumor Activity

A study investigated the antiproliferative effects of this compound across multiple cancer cell lines. The compound exhibited significant cytotoxicity with varying IC50 values:

Cell LineIC50 (µM)
A549 (Lung)7.1
A431 (Epidermal)1.4
T98G (Glioblastoma)3.1

These results highlight the compound's potential as a therapeutic agent against various cancers .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated notable anti-inflammatory activity. In vivo studies using carrageenan-induced paw edema models showed that it effectively reduced inflammation, with ED50 values comparable to indomethacin:

CompoundED50 (µM)
This compound9.17
Indomethacin9.17

This suggests that it may serve as a viable alternative for treating inflammatory conditions .

Structure–Activity Relationships (SAR)

The biological activity of this compound is closely linked to its structural components. Modifications to the pyrimidine ring can significantly alter its pharmacological properties. For instance, the presence of electron-withdrawing or electron-releasing groups can enhance or diminish its inhibitory effects on target enzymes like COX .

Q & A

Q. Optimization Factors :

  • Temperature Control : Excess heat may lead to over-chlorination or decomposition.
  • Catalyst Use : Bases like N,N-dimethylaniline enhance reaction efficiency by absorbing HCl byproducts .
  • Purity Monitoring : Intermediate purification via recrystallization (e.g., using ethanol/water) ensures high yield (>85%) .

Basic: How is the molecular structure of this compound validated, and what analytical techniques are essential?

Methodological Answer:
Structural validation requires a combination of:

NMR Spectroscopy :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorine at positions 4 and 6, methyl at position 5) .
  • 2D NMR (COSY, HSQC) : Resolve coupling between pyrimidine ring protons and substituents.

Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺ for C₁₀H₈Cl₂N₄) .

X-ray Crystallography : Resolve crystal packing and bond angles, particularly for regiochemistry confirmation .

Q. Critical Considerations :

  • Regioselectivity : Position 6 is more reactive toward nucleophiles due to electron-withdrawing effects of adjacent substituents .
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may degrade the compound under prolonged heating .

Advanced: How can researchers address contradictions in regioselectivity data during substitution reactions?

Methodological Answer:
Discrepancies in regioselectivity often arise from electronic vs. steric effects. To resolve:

Computational Modeling :

  • Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict reactive sites .

Isotopic Labeling :

  • Introduce ¹³C or ¹⁵N labels at specific positions to track substitution pathways via NMR .

Kinetic Studies :

  • Monitor reaction progress under varying temperatures (25–100°C) to isolate thermodynamic vs. kinetic products .

Example :
In a 2023 study, position 4 chlorine showed higher reactivity in polar solvents (DMF), while position 6 dominated in non-polar solvents (toluene) due to solvation effects .

Advanced: What strategies mitigate instability of this compound in solution (e.g., DMSO)?

Methodological Answer:
Instability in DMSO is linked to oxidation or hydrolysis. Mitigation approaches:

Storage Conditions :

  • Use anhydrous DMSO stored over molecular sieves.
  • Prepare fresh solutions and avoid heating (>40°C) .

Antioxidant Additives :

  • Add 0.1% BHT (butylated hydroxytoluene) to prevent radical-mediated degradation .

Alternative Solvents :

  • Use DMA (dimethylacetamide) or NMP (N-methylpyrrolidone) for long-term stability .

Supporting Data :
A 2012 study found 95% compound retention in DMA after 72 hours vs. 60% in DMSO .

Advanced: What analytical methods ensure purity and quantify trace impurities in this compound?

Methodological Answer:

HPLC-UV/HRMS :

  • Column: C18 (3.5 µm, 150 mm).
  • Mobile Phase: Gradient of acetonitrile/0.1% formic acid.
  • Detection: UV at 254 nm; HRMS for impurity identification .

LC-MS/MS :

  • Quantify chlorinated byproducts (e.g., 4,6-dichloro-5-methylpyrimidine) with LOQ (limit of quantification) <0.1% .

Elemental Analysis :

  • Verify C, H, N, Cl content within ±0.3% of theoretical values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.